1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
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Overview
Description
1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropylsulfonyl group: This step often involves sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.
Attachment of the pyridin-3-ylmethyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing technologies.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine rings.
Sulfonyl compounds: Compounds containing sulfonyl groups.
Pyridine derivatives: Compounds with pyridine rings.
Uniqueness
1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities or chemical reactivity not seen in other compounds.
Biological Activity
1-(Cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a synthetic compound characterized by its unique structural features, which include an azetidine ring, a cyclopropylsulfonyl group, and a pyridin-3-ylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various therapeutic targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biological pathways.
Potential Targets
- HSP90 Inhibition : Similar compounds have been shown to inhibit HSP90, a chaperone protein involved in the stability and function of numerous oncogenic proteins. This inhibition can lead to the degradation of client proteins associated with cancer progression .
- Cannabinoid Receptors : Compounds with similar structural motifs have been investigated for their efficacy at cannabinoid receptors, indicating potential applications in treating metabolic disorders .
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies on similar cyclopropyl-containing compounds have indicated significant effects on cellular pathways relevant to cancer and metabolic syndromes. For instance, compounds exhibiting cyclopropyl groups have shown enhanced efficacy in reducing serum lipid levels in metabolic syndrome models .
- Toxicology and Safety : Safety assessments for related compounds have revealed acceptable metabolic stability and low toxicity profiles in preclinical models, suggesting that this compound may also possess favorable safety characteristics .
Comparative Analysis
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Azetidine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Cyclopropylsulfonyl Group : Utilizes sulfonylation reactions with cyclopropylsulfonyl chloride.
- Attachment of Pyridin-3-ylmethyl Group : Accomplished through nucleophilic substitution reactions.
These synthetic routes are optimized for yield and purity, often employing advanced techniques like continuous flow reactors .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-13(15-7-10-2-1-5-14-6-10)11-8-16(9-11)20(18,19)12-3-4-12/h1-2,5-6,11-12H,3-4,7-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYMNLIRPNVOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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